

Synthesis and characterization of 2-[(Quinolin-2-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[(Quinolin-2-yl)amino]ethan-1-ol

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An In-depth Technical Guide on the Synthesis and Characterization of **2-[(Quinolin-2-yl)amino]ethan-1-ol**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a proposed synthetic route and predicted characterization data for **2-[(Quinolin-2-yl)amino]ethan-1-ol**, as detailed experimental procedures and data for this specific compound are not readily available in published literature. The proposed methodologies are based on established principles of organic chemistry and data from analogous compounds.

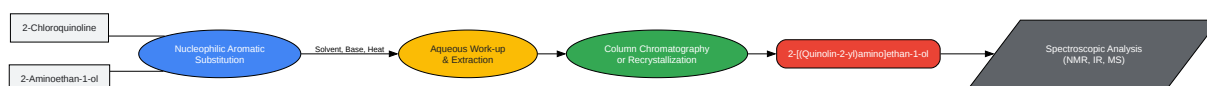
Abstract

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.^{[1][2][3]} The introduction of an amino-alcohol side chain at the 2-position of the quinoline ring can modulate the compound's physicochemical properties and biological activity. This guide details a proposed synthetic pathway for **2-[(Quinolin-2-yl)amino]ethan-1-ol**, a novel derivative, via nucleophilic aromatic substitution. Furthermore, it provides a comprehensive summary of its predicted analytical and spectroscopic characteristics to aid in its identification and characterization.

Proposed Synthesis

The synthesis of **2-[(Quinolin-2-yl)amino]ethan-1-ol** is proposed to proceed via a nucleophilic aromatic substitution (S_NAr) reaction. This common and effective method involves the reaction of a halo-substituted quinoline with an amine.^{[4][5][6]} In this proposed route, 2-chloroquinoline serves as the electrophilic substrate, and 2-aminoethan-1-ol acts as the nucleophile. The lone pair of electrons on the nitrogen atom of 2-aminoethan-1-ol attacks the electron-deficient C2 carbon of the quinoline ring, leading to the displacement of the chloride leaving group.

The reaction can be facilitated by a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The use of a high-boiling point solvent is often preferred to allow for elevated reaction temperatures, which can increase the reaction rate.



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Caption: Proposed workflow for the synthesis of **2-[(Quinolin-2-yl)amino]ethan-1-ol**.

Experimental Protocols

Synthesis of 2-[(Quinolin-2-yl)amino]ethan-1-ol

Materials:

- 2-Chloroquinoline (1.0 eq)
- 2-Aminoethan-1-ol (1.2 eq)
- Potassium carbonate (K₂CO₃) (2.0 eq)
- N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Ethyl acetate

- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloroquinoline and the chosen solvent (DMF or DMSO).
- Add 2-aminoethan-1-ol and potassium carbonate to the mixture.
- Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by one of the following methods:

- Column Chromatography: Use a silica gel column with a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure compound.
- Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) and allow it to cool slowly to form crystals of the pure product.

Predicted Characterization Data

The following tables summarize the predicted physical and spectroscopic data for **2-[(Quinolin-2-yl)amino]ethan-1-ol**.

Physical Properties

Property	Predicted Value
Molecular Formula	C ₁₁ H ₁₂ N ₂ O
Molecular Weight	188.23 g/mol
Physical State	Likely a solid at room temperature
Melting Point	130-140 °C (estimated)
Boiling Point	395.3 ± 17.0 °C[7]
Density	1.252 ± 0.06 g/cm ³ [7]
pKa	14.67 ± 0.10[7]
Appearance	Off-white to pale yellow solid

Spectroscopic Data

3.2.1 ¹H and ¹³C NMR Spectroscopy

The predicted chemical shifts are based on the analysis of similar structures.[8][9] The numbering scheme for the quinoline ring is standard.

^1H NMR (Predicted, in DMSO- d_6 , 400 MHz)Chemical Shift (δ , ppm)

~7.9-8.1

~7.8-7.9

~7.5-7.6

~7.3-7.4

~7.1-7.2

~6.7-6.8

~6.5-6.7

~4.8-5.0

~3.5-3.6

~3.3-3.4

^{13}C NMR (Predicted, in DMSO- d_6 , 100 MHz)Chemical Shift (δ , ppm)

~158-160

~148-150

~138-140

~128-130

~126-128

~124-126

~122-124

~115-117

~110-112

~60-62

~45-47

3.2.2 Infrared (IR) Spectroscopy

The predicted IR absorption bands are characteristic of the functional groups present in the molecule.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

IR Spectroscopy (Predicted, KBr Pellet)Frequency (cm⁻¹)

3200-3500

3050-3150

2850-2960

~1610, ~1570, ~1500

~1430

~1250

~1050

~750-850

3.2.3 Mass Spectrometry (MS)

The predicted mass spectrum would show a molecular ion peak and characteristic fragmentation patterns.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Mass Spectrometry (Predicted, ESI+)

m/z Value

189.10

171.09

158.09

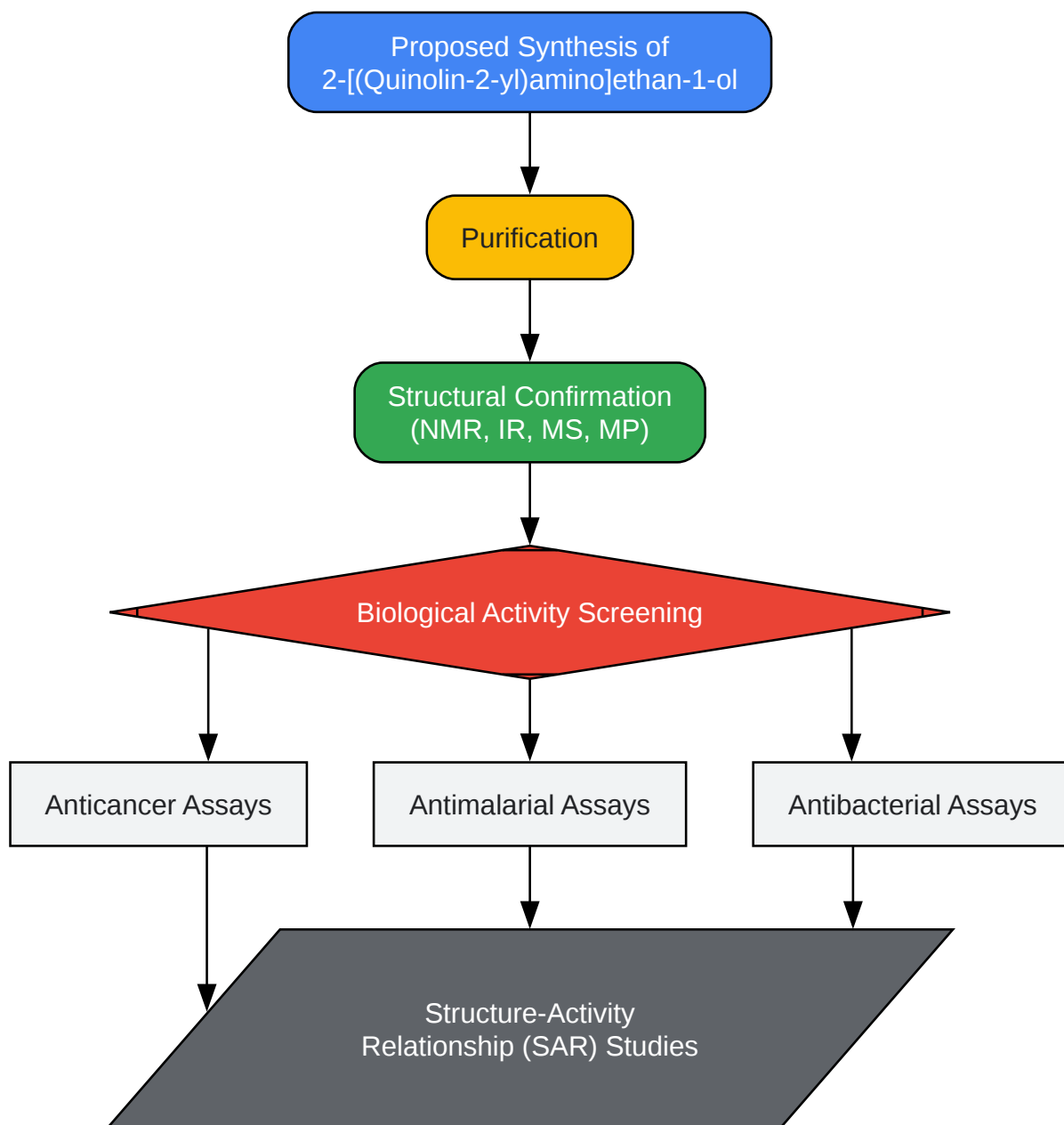
144.08

129.06

Potential Applications and Further Research

Derivatives of 2-aminoquinoline have demonstrated a wide array of pharmacological activities.
[\[1\]](#)[\[19\]](#)[\[20\]](#) This suggests that **2-[(Quinolin-2-yl)amino]ethan-1-ol** could be a valuable scaffold

for the development of new therapeutic agents. Further research should focus on the in-vitro and in-vivo evaluation of this compound for various biological activities.



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Caption: Logical workflow from synthesis to potential drug discovery applications.

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- To cite this document: BenchChem. [Synthesis and characterization of 2-[(Quinolin-2-yl)amino]ethan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b375607#synthesis-and-characterization-of-2-quinolin-2-yl-amino-ethan-1-ol]

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